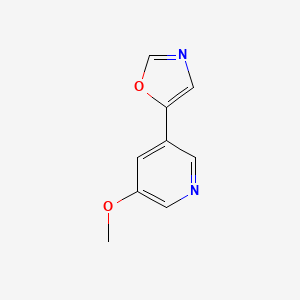![molecular formula C34H38O3 B14244520 {3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol CAS No. 497092-44-1](/img/structure/B14244520.png)
{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol is an organic compound that features a unique structure combining a pyrene moiety with a decyloxy and methoxy substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol typically involves multiple steps. One common route starts with the preparation of the pyrene derivative, followed by the introduction of the decyloxy and methoxy groups onto the phenyl ring. The final step involves the formation of the methanol group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Purification techniques, including chromatography and recrystallization, are employed to ensure the final product’s quality.
Analyse Chemischer Reaktionen
Types of Reactions
{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of {3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol involves its interaction with specific molecular targets. The pyrene moiety can intercalate with DNA, affecting gene expression and cellular processes. The decyloxy and methoxy groups may influence the compound’s solubility and membrane permeability, enhancing its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {3-(Octyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol
- {3-(Hexyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol
- {3-(Butyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol
Uniqueness
{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol is unique due to its longer decyloxy chain, which can influence its physical properties, such as solubility and melting point. This structural variation can also affect its interactions with other molecules, making it a valuable compound for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
497092-44-1 |
|---|---|
Molekularformel |
C34H38O3 |
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
[3-decoxy-5-(pyren-1-ylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C34H38O3/c1-2-3-4-5-6-7-8-9-19-36-30-20-25(23-35)21-31(22-30)37-24-29-16-15-28-14-13-26-11-10-12-27-17-18-32(29)34(28)33(26)27/h10-18,20-22,35H,2-9,19,23-24H2,1H3 |
InChI-Schlüssel |
GECLFSUFULQXBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1)CO)OCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)


![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)
![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)


![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)


![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)



